molecular formula C15H15BrN2O2 B14035749 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea

Katalognummer: B14035749
Molekulargewicht: 335.20 g/mol
InChI-Schlüssel: WDBQIIFUWHLZLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea is an organic compound with a complex structure that includes a bromophenyl group, a hydroxyethyl group, and a phenylurea group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea typically involves the reaction of 4-bromophenyl isocyanate with 2-hydroxyethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea
  • 3-(4-Fluorophenyl)-1-(2-hydroxyethyl)-1-phenylurea
  • 3-(4-Methylphenyl)-1-(2-hydroxyethyl)-1-phenylurea

Uniqueness

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C15H15BrN2O2

Molekulargewicht

335.20 g/mol

IUPAC-Name

3-(4-bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea

InChI

InChI=1S/C15H15BrN2O2/c16-12-6-8-13(9-7-12)17-15(20)18(10-11-19)14-4-2-1-3-5-14/h1-9,19H,10-11H2,(H,17,20)

InChI-Schlüssel

WDBQIIFUWHLZLM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.